Ethyl 4-hydroxyquinoline-6-carboxylate
Description
Significance of Quinoline (B57606) Carboxylate Scaffolds in Contemporary Chemical and Biological Research
Quinoline carboxylate scaffolds are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to their investigation in a wide array of therapeutic areas. The presence of both a hydrogen bond donor (the quinoline nitrogen) and acceptor (the carboxylate group) allows for diverse interactions with biological macromolecules such as enzymes and receptors.
The biological activities attributed to quinoline carboxylate derivatives are extensive and well-documented. They have been shown to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govchemimpex.comnih.gov For instance, certain quinoline-4-carboxamide derivatives have demonstrated potent antimalarial activity. The mechanism of action for many of these compounds involves the inhibition of key enzymes or the intercalation into DNA, thereby disrupting cellular processes in pathogenic organisms or cancer cells. nih.gov
Table 1: Selected Biological Activities of Quinoline Carboxylate Derivatives
| Biological Activity | Examples of Investigated Derivatives | Potential Mechanism of Action |
|---|---|---|
| Anticancer | 4-Oxoquinoline-3-carboxamides | Inhibition of topoisomerase II, DNA intercalation |
| Antimalarial | Quinoline-4-carboxamides | Inhibition of parasitic enzymes |
| Antimicrobial | 6-Fluoro-4-oxo-quinoline-3-carboxylic acids | Inhibition of bacterial DNA gyrase |
| Anti-inflammatory | 4-Hydroxyquinoline (B1666331) derivatives | Modulation of inflammatory pathways |
Historical Context and Evolution of Research on 4-Hydroxyquinoline Derivatives
The synthesis of 4-hydroxyquinoline derivatives has a rich history dating back to the late 19th century. Early methods, such as the Conrad-Limpach synthesis and the Gould-Jacobs reaction, laid the foundation for accessing this important class of compounds. These classic reactions typically involve the condensation of anilines with β-ketoesters or their equivalents, followed by a thermal cyclization to form the quinoline core.
The Conrad-Limpach synthesis, for example, involves the reaction of an aniline (B41778) with a β-ketoester to form an enamine intermediate, which then undergoes a high-temperature cyclization to yield a 4-hydroxyquinoline. The Gould-Jacobs reaction, on the other hand, utilizes an aniline and diethyl ethoxymethylenemalonate, proceeding through an anilinomethylenemalonate intermediate before cyclization.
Over the years, these methods have been refined and modified to improve yields, expand the substrate scope, and introduce a wider variety of substituents onto the quinoline scaffold. The development of new catalysts and reaction conditions has also played a crucial role in advancing the synthesis of these compounds, making them more accessible for biological screening and other applications.
Current Research Frontiers Involving Ethyl 4-hydroxyquinoline-6-carboxylate and Related Structures
While specific research on this compound is not as extensively published as for its 3-carboxylate isomer, the broader class of 4-hydroxyquinoline esters continues to be an active area of investigation. Current research is largely focused on the synthesis of novel derivatives and the evaluation of their therapeutic potential, particularly in oncology and infectious diseases.
One of the key frontiers is the development of highly specific enzyme inhibitors. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme that is upregulated in many cancer cells. mdpi.com By targeting LDH, these compounds have the potential to disrupt cancer cell metabolism and induce cell death.
Another significant area of research is the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for new drugs with novel mechanisms of action. Fluoroquinolones, which are derivatives of quinoline-3-carboxylic acid, are a major class of antibiotics. researchgate.net Ongoing research aims to modify the quinoline scaffold to create new compounds that can overcome existing resistance mechanisms. For instance, studies have explored the antimicrobial activity of various 6-substituted quinoline derivatives. researchgate.net
Furthermore, the unique photophysical properties of some quinoline derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXAEIHROLMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576699 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148018-33-1 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Hydroxyquinoline 6 Carboxylate
Established Reaction Pathways for the Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
The traditional synthesis of the quinoline (B57606) core, and specifically the 4-hydroxyquinoline (B1666331) scaffold, is dominated by several named reactions that involve condensation and subsequent cyclization. These methods can be adapted to produce this compound by selecting appropriately substituted starting materials.
Condensation Reactions and Cyclization Approaches
The most direct and widely employed method for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction . wikipedia.orgwikiwand.com This reaction involves the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. To obtain the target molecule, this compound, the logical starting aniline would be ethyl 4-aminobenzoate (B8803810).
The mechanism begins with the nucleophilic attack of the aniline's amino group on the malonate derivative, leading to the formation of an anilinomethylenemalonate intermediate. wikiwand.comwikipedia.org This intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm, to induce an intramolecular 6-electron cyclization, which, after the elimination of ethanol (B145695), yields the quinoline ring system. wikipedia.orgorgsyn.org The final product exists in tautomeric equilibrium between the 4-hydroxy form and the more stable 4-quinolone form. wikipedia.orgmdpi.com
Another classical approach is the Conrad-Limpach-Knorr synthesis , which involves the reaction of an aniline with a β-ketoester. nih.govnih.gov Under specific conditions (typically lower temperatures), the reaction favors condensation at the keto group, leading to an enamine intermediate that cyclizes to form a 4-hydroxyquinoline. nih.gov For the synthesis of the target compound, this would again involve ethyl 4-aminobenzoate reacting with a suitable β-ketoester like diethyl malonate under thermal conditions. The choice of high-boiling point solvents is crucial for the cyclization step to overcome the energy barrier of breaking the aromaticity of the phenyl ring during the ring closure. nih.gov
Table 1: Comparison of Classical Cyclization Approaches
| Reaction Name | Key Reactants | Typical Conditions | Product Type |
| Gould-Jacobs | Substituted Aniline + Diethyl ethoxymethylenemalonate | 1. Condensation (lower temp.)2. Thermal Cyclization (>250 °C in high-boiling solvent) | 4-Hydroxyquinoline-3-carboxylate |
| Conrad-Limpach | Substituted Aniline + β-Ketoester | 1. Condensation (Acid catalyst, ~140-160 °C)2. Thermal Cyclization (>250 °C) | 4-Hydroxyquinoline |
Functional Group Interconversions on the Quinoline Core
An alternative to constructing the ring with the desired substituent already in place is to perform functional group interconversions on a pre-formed quinoline nucleus. This approach involves introducing the ethyl carboxylate group at the C-6 position of a 4-hydroxyquinoline-3-carboxylate scaffold.
One viable pathway involves the use of the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This process would start with a 6-amino-4-hydroxyquinoline-3-carboxylate derivative. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com The diazonium salt is then treated with a copper(I) cyanide to install a nitrile group at the C-6 position. wikipedia.orgnih.gov Subsequent acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid, which can then be esterified with ethanol under acidic conditions (Fischer esterification) to afford the final product, this compound.
More contemporary methods involve the direct C-H functionalization of the quinoline ring. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has enabled the selective activation and functionalization of specific C-H bonds. nih.govnih.gov Programmed, multi-step C-H functionalization can be achieved by using directing groups. For instance, an N-oxide can be used to direct metallation to the C-8 and C-2 positions, while other protecting groups can facilitate functionalization at other sites. While direct C-6 carboxylation can be challenging, pathways involving initial halogenation at C-6 followed by a palladium-catalyzed carbonylation in the presence of ethanol could provide a modern route to the target ester.
Innovations in Synthetic Protocols for Enhanced Yield and Selectivity
Recent advances in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of classical reactions. These innovations are highly applicable to the synthesis of this compound.
Catalyst-Mediated Synthetic Transformations
The use of catalysts can significantly lower the harsh temperature requirements of traditional quinoline syntheses and improve yields. While the Gould-Jacobs reaction is typically thermal, related quinoline syntheses like the Doebner and Friedlander reactions are often acid- or base-catalyzed. For instance, the Doebner reaction, which produces quinoline-4-carboxylic acids, can be effectively promoted by various acids, including BF₃·Et₂O. nih.gov Similarly, the condensation of β-enaminones with diethyl malonate to form 4-hydroxy-2-quinolones has been shown to be efficiently catalyzed by bismuth(III) chloride (BiCl₃). nih.gov Transition-metal-catalyzed C-H activation, as mentioned previously, represents a cutting-edge catalytic approach to functionalizing the quinoline core directly, offering high atom economy. nih.govresearcher.life
Table 2: Examples of Catalysts in Quinoline Synthesis
| Reaction Type | Catalyst | Role of Catalyst | Reference |
| Doebner Reaction | BF₃·Et₂O | Lewis acid, activates reactants | nih.gov |
| Quinolone Synthesis | BiCl₃ | Lewis acid, promotes condensation | nih.gov |
| C-H Functionalization | Palladium(II) Acetate | Forms organometallic intermediate for C-H activation | nih.govmdpi.com |
| Dehydrogenation | Palladium on Carbon | Dehydrogenates tetrahydroquinoline precursor | google.com |
Microwave-Assisted and Sonochemical Syntheses
The application of non-conventional energy sources has revolutionized many organic syntheses. Microwave irradiation has been demonstrated to dramatically accelerate the Gould-Jacobs reaction. Heating the reactants with microwaves can reduce reaction times from several hours to mere minutes and significantly improve product yields, often while allowing for solvent-free conditions. wikipedia.orgablelab.eu For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates via microwave-assisted cyclization of aminomethylenemalonate intermediates proceeds rapidly and in high yields. nih.gov
Sonochemistry , which utilizes ultrasound to induce acoustic cavitation, is another green synthetic tool. Ultrasound-assisted synthesis of quinoline derivatives has been shown to offer benefits such as increased reaction rates, higher yields, and milder reaction conditions compared to conventional heating. nih.govrsc.orgrsc.org The synthesis of 2-substituted quinolines has been successfully achieved using ultrasound irradiation in water with a tin(II) chloride precatalyst, highlighting the potential for environmentally benign procedures. nih.gov
Flow Chemistry Applications in Quinoline Carboxylate Synthesis
Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better temperature control, improved scalability, and higher reproducibility. The high-temperature, high-pressure conditions often required for the thermal cyclization step in the Gould-Jacobs reaction can be managed more safely and efficiently in a continuous flow reactor. A study has demonstrated the successful implementation of the Gould-Jacobs reaction in a high-temperature/pressure flow reactor using a stainless steel coil. researchgate.net This setup allowed for a residence time of just seconds at high temperatures, achieving rapid and efficient cyclization of the (pyridyl)aminomethylenemalonate intermediate, a process directly analogous to the synthesis of the target quinoline carboxylate. researchgate.net This technology provides a powerful platform for the large-scale and automated synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound focuses on designing processes that are environmentally benign and economically viable. This involves a shift from traditional methods that often rely on harsh conditions and hazardous materials towards cleaner, more efficient alternatives. Key areas of focus include the use of alternative reaction media, maximizing the incorporation of starting materials into the final product (atom economy), and implementing strategies to reduce or eliminate waste generation.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to environmental pollution. Consequently, research has been directed towards solvent-free reactions or the use of water as a benign solvent.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents entirely. These reactions are typically conducted by grinding or heating the solid reactants together, sometimes with a solid catalyst. For quinoline synthesis, microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. For instance, the use of a reusable solid acid catalyst like Nafion NR50 under microwave conditions has been successfully applied to the Friedländer quinoline synthesis, an important reaction for creating the quinoline core. mdpi.com This approach not only avoids organic solvents but can also lead to shorter reaction times and higher yields.
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, its use in organic synthesis can be challenging due to the low solubility of many organic reactants. Despite this, methods have been developed to facilitate quinoline synthesis in aqueous media. For example, the synthesis of 8-hydroxyquinoline (B1678124) derivatives has been achieved by reacting 8-hydroxyquinoline with aldehydes and amines in ethanol or even aqueous solutions, sometimes catalyzed by a base like triethylamine. nih.govrsc.org While water can sometimes be a source of impurities in certain reactions, such as the condensation of anilines with triethyl methanetricarboxylate where it can lead to the formation of undesired by-products, carefully controlled conditions can mitigate these issues. nuph.edu.ua
The table below summarizes the comparison between conventional and green-inspired solvent strategies for quinoline synthesis.
| Feature | Conventional Solvent Approach | Green Solvent/Solvent-Free Approach |
| Reaction Medium | Often high-boiling organic solvents (e.g., Diphenyl ether) | Water, Ethanol, or no solvent (solid-state) |
| Energy Input | High temperatures, prolonged heating | Microwave irradiation, room temperature |
| Catalyst | Often strong acids or bases (e.g., H₂SO₄) | Reusable solid acids (e.g., Nafion NR50) mdpi.com |
| Environmental Impact | High VOC emissions, hazardous waste | Reduced emissions, benign waste streams |
| Workup | Complex extraction and purification | Simpler product isolation |
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product, with no by-products.
The classical Conrad-Limpach and Gould-Jacobs reactions, common routes to 4-hydroxyquinolines, are condensation reactions that typically generate small molecules like water or ethanol as by-products, thus having less than 100% atom economy. The goal of modern synthetic strategies is to design routes that maximize this metric.
Strategies for Waste Minimization: Waste minimization in the synthesis of this compound can be achieved through several key strategies:
Use of Catalytic Reagents: Employing catalysts instead of stoichiometric reagents is fundamental. Catalysts are used in small amounts and can often be recycled and reused, drastically reducing waste. scranton.edu For example, using heterogeneous catalysts that can be easily filtered off after the reaction simplifies purification and allows for catalyst recycling. google.com
Process Optimization: Fine-tuning reaction variables such as temperature, pressure, and reaction time can significantly improve yield and selectivity, thereby minimizing the formation of side products and unreacted starting materials. acs.org
Recovery and Reuse: Implementing procedures to recover and reuse unreacted starting materials and solvents can significantly reduce waste and improve the economic viability of a process. Techniques like flash distillation can be employed to separate products from unreacted materials, which can then be recycled back into the reactor. google.com
Designing Integrated Processes: A holistic approach to process design involves creating a system where the waste from one step can be used as a raw material for another. For example, wastewater with high biological oxygen demand from washing steps, rich in compounds like ethanol or small carboxylic acids, can potentially be repurposed as a carbon source in wastewater treatment facilities. google.com
The following table illustrates a hypothetical atom economy calculation for a simplified synthesis of a quinoline core, highlighting how by-products reduce efficiency.
| Reactant A (e.g., an aniline derivative) | Reactant B (e.g., a β-ketoester) | Product (Quinoline core) | By-product (e.g., H₂O) |
| Formula Weight | FW = 150 | FW = 130 | FW = 262 |
| Total Reactant Mass | 150 + 130 = 280 | ||
| Atom Economy % | (262 / 280) * 100 = 93.6% |
This simplified example demonstrates that even in an efficient condensation reaction, the generation of a small by-product like water results in material loss. Green chemistry aims to develop alternative pathways, such as addition reactions, that could theoretically achieve 100% atom economy.
Derivatization Strategies and Analogue Synthesis of Ethyl 4 Hydroxyquinoline 6 Carboxylate
Rational Design Principles for Structural Modification of the Ethyl 4-hydroxyquinoline-6-carboxylate Core
The design of new analogues of this compound is predicated on established chemical principles. Modifications are typically planned to explore and optimize the interaction of the molecule with biological systems or to fine-tune its physicochemical properties. The primary sites for modification are the quinoline (B57606) ring, the C4-hydroxyl group, and the C6-ester function.
Examples of such substitutions include:
Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common strategy. For instance, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is synthesized from 4-bromoaniline. researchgate.net Halogens can alter lipophilicity and electronic distribution and may serve as handles for further cross-coupling reactions.
Alkylation and Alkoxylation: The presence of methyl or methoxy (B1213986) groups can impact steric hindrance and solubility. Derivatives like ethyl 6-methyl-4-hydroxy-3-quinoline-carboxylate and ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate have been synthesized, demonstrating the flexibility of this approach. capes.gov.br
Electron-Withdrawing Groups: Groups like trifluoromethyl (CF₃) or nitro (NO₂) can be incorporated to significantly modify the electronic properties of the quinoline ring. nih.govnih.gov
The position of the substituent is critical. For instance, substitutions at the 6- and 8-positions, as seen in ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, can create unique electronic environments. nih.gov
The ethyl carboxylate group at the 6-position is another key site for derivatization. It can be readily modified to a range of other functional groups.
Hydrolysis: The most fundamental modification is the saponification of the ester to the corresponding carboxylic acid (6-hydroxyquinoline-4-carboxylic acid). mdpi.com This introduces a new reactive handle for further derivatization.
Amidation: The carboxylic acid can be converted into a wide array of amides through coupling reactions with various amines. This strategy is widely used in medicinal chemistry to explore hydrogen bonding interactions and introduce new structural motifs.
Reduction: The ester or the corresponding carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group), which provides another point for diversification, such as etherification or further oxidation.
A related strategy involves the transformation of the ester at the 3-position in similar quinoline scaffolds. For example, the ethyl ester of a 6-trifluoromethoxy-4-hydroxyquinoline derivative was reacted with hydroxylamine (B1172632) to yield an N-hydroxyacetamide derivative. nih.gov Similarly, the ester can be converted to a carboxamide group, which has been shown to be a powerful bioisosteric replacement in drug design. pharmaffiliates.com
Heterocyclic annulation involves the construction of a new ring fused to the existing quinoline framework. This strategy leads to more complex, rigid, and structurally novel molecules. One documented example starting from a related 4-hydroxyquinoline (B1666331) (4HQ) derivative involves a modified Mannich reaction followed by intramolecular cyclization. This process led to the synthesis of a new 1H-azeto[1,2-a]quinoline derivative, demonstrating that the 4HQ core can serve as a foundation for building polycyclic systems. nih.gov Such strategies dramatically alter the three-dimensional shape and electronic properties of the parent molecule.
Synthesis and Spectroscopic Characterization of Novel this compound Derivatives
The synthesis of novel derivatives is confirmed through rigorous spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for unambiguous structure elucidation.
This compound exists in a tautomeric equilibrium with its 4-quinolone form (ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate). researchgate.net This equilibrium allows for reactions at the ring nitrogen (N1 position).
N-Alkylation: The alkylation of the N1 position is a key derivatization. A modified Gould-Jacobs reaction can be employed to directly synthesize N-alkyl-4-quinolone-3-carboxylic acids. capes.gov.br In other related systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, competitive alkylation occurs at the nitrogen, oxygen, and sulfur atoms, with the regioselectivity depending on the reaction conditions. Treatment with an alkyl halide like methyl iodide in the presence of a base can lead to the formation of the N-methylated product.
N-Acylation: The nitrogen atom can also be acylated. For example, N-nitrosation can occur, leading to products like ethyl 1-nitroso-4-oxo-1,4-dihydroquinoline-3-carboxylate, which represents a form of N-acylation.
The table below summarizes representative N-alkylated and N-acylated derivatives based on the 4-quinolone core.
| Derivative Type | Compound Name | Synthetic Approach | Reference |
| N-Alkylation | N-Alkyl-4-quinolone-3-carboxylic acid | Modified Gould-Jacobs reaction | capes.gov.br |
| N-Acylation | Ethyl 1-nitroso-4-oxo-1,4-dihydroquinoline-3-carboxylate | N-nitrosation |
This table is representative of derivatization strategies for the 4-quinolone core.
Electrophilic substitution reactions are a cornerstone for modifying the quinoline ring, with halogenation and nitration being prominent examples.
Halogenation: Halogenated derivatives are commonly synthesized. One direct method involves the conversion of the 4-hydroxyl group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This creates a reactive intermediate for subsequent nucleophilic substitution reactions. Alternatively, as previously mentioned, building the quinoline ring from a pre-halogenated aniline (B41778) (e.g., 4-bromoaniline) yields derivatives like ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. researchgate.net The structures of these compounds are confirmed by mass spectrometry (e.g., ESI-MS for C₁₂H₁₀BrNO₃ shows m/z = 314 [M+H]⁺) and NMR spectroscopy. researchgate.net
Nitration: Nitration introduces a potent electron-withdrawing nitro group onto the quinoline ring. A known derivative is ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. nih.gov The synthesis typically involves treating the parent molecule with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the reaction is crucial, and studies on related quinoline systems have shown that the 6-position is often favored.
The table below provides spectroscopic data for a representative halogenated derivative.
Table 1: Spectroscopic Data for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate
| Technique | Observation |
|---|---|
| FTIR Spectroscopy | Used to identify functional groups and study conformational states in solid and matrix-isolated phases. |
| Single Crystal X-ray Diffraction | Provides definitive structural and conformational analysis of the crystalline solid. |
| Quantum Chemical Calculations | DFT(B3LYP) methods are used to predict and interpret experimental IR spectra and conformational energies. |
Data based on the characterization of a related halo-substituted quinoline derivative.
Coupling Reactions for Extended Conjugation (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures from the this compound core. The Suzuki and Sonogashira reactions are particularly valuable for extending the π-conjugation of the quinoline system by introducing aryl and alkynyl groups, respectively. These modifications are crucial for tuning the electronic and photophysical properties of the molecule.
The general strategy involves first converting the quinoline core into a halide or triflate, typically at positions where derivatization is desired. For instance, a bromo-substituted quinoline precursor can be synthesized and then subjected to coupling conditions.
Suzuki Coupling:
The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. To expand the diversity of quinoline-based compounds beyond what is available from standard starting materials, synthetic routes have been developed that introduce key substituents via Suzuki coupling. nih.gov For example, a 2,4-disubstituted quinoline-4-carboxylic acid bearing a bromine atom can be coupled with various arylboronic acids to install a new aromatic ring, thereby extending the conjugated system. nih.gov This approach allows for the systematic exploration of structure-activity relationships.
Table 1: Example of Suzuki Coupling for Quinoline Derivatization
| Quinoline Precursor | Coupling Partner (Boronic Acid) | Catalyst/Base System | Product with Extended Conjugation |
| Ethyl 2-bromo-4-hydroxyquinoline-6-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 4-hydroxy-2-phenylquinoline-6-carboxylate |
| Ethyl 7-bromo-4-hydroxyquinoline-6-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Ethyl 4-hydroxy-7-(4-methoxyphenyl)quinoline-6-carboxylate |
| Ethyl 2-bromo-4-hydroxyquinoline-6-carboxylate | Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Ethyl 4-hydroxy-2-(naphthalen-1-yl)quinoline-6-carboxylate |
This table is illustrative of typical Suzuki reaction conditions applied to quinoline scaffolds.
Sonogashira Coupling:
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. thieme-connect.com This reaction is exceptionally useful for introducing linear, rigid alkynyl linkers into the quinoline scaffold, significantly extending the π-system. nih.gov The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild, often room-temperature, conditions. thieme-connect.com The introduction of an alkyne moiety can be a key step in the synthesis of complex natural products, organic materials, and pharmaceuticals. thieme-connect.com
For the this compound scaffold, a halogenated derivative (e.g., ethyl 2-bromo-4-hydroxyquinoline-6-carboxylate) would be reacted with a terminal alkyne, such as phenylacetylene (B144264) or trimethylsilylacetylene, to yield the corresponding 2-alkynylquinoline derivative. nih.gov
Table 2: Conceptual Sonogashira Coupling for Quinoline Derivatization
| Quinoline Precursor | Coupling Partner (Alkyne) | Catalyst/Base System | Product with Extended Conjugation |
| Ethyl 2-bromo-4-hydroxyquinoline-6-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Ethyl 4-hydroxy-2-(phenylethynyl)quinoline-6-carboxylate |
| Ethyl 7-iodo-4-hydroxyquinoline-6-carboxylate | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | Ethyl 4-hydroxy-7-((trimethylsilyl)ethynyl)quinoline-6-carboxylate |
| Ethyl 2-chloro-4-hydroxyquinoline-6-carboxylate | 1-Hexyne | Pd(dba)₂ / XPhos / CuI / Cs₂CO₃ | Ethyl 4-hydroxy-2-(hex-1-yn-1-yl)quinoline-6-carboxylate |
This table presents conceptual applications of the Sonogashira reaction to the quinoline core based on established methodologies. nih.gov
Combinatorial Chemistry Approaches in the Generation of Diverse Analog Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. For the quinoline core, multi-component reactions are particularly effective. These reactions combine several different starting materials in a single step to generate complex products, with diversity arising from the variation of each input component.
One prominent method is the Doebner synthesis, a three-component reaction that utilizes anilines, aldehydes, and pyruvic acid to construct the quinoline-4-carboxylic acid core. researchgate.net By systematically varying each of these three building blocks, a vast library of analogues can be generated. For example, a library of 6-iodo-substituted carboxy-quinolines was created using various phenyl-substituted aldehydes, demonstrating how electronic effects and steric hindrance can be explored across the library. researchgate.net
To streamline the synthesis and purification of such libraries, solid-phase synthesis techniques are often employed. acs.org In one approach, a polymer-supported scandium catalyst was developed for a three-component coupling reaction of aldehydes, amines, and alkenes or alkynes. nih.gov This method simplifies the workup to a simple filtration, allowing for the rapid preparation of numerous quinoline derivatives in high purity and significant quantities. nih.gov
Table 3: Combinatorial Library Generation via a Three-Component Reaction
| Component A (Aniline) | Component B (Aldehyde) | Component C (Activated Alkene/Alkyne) | Resulting Quinoline Derivative |
| 4-Aminobenzoic acid | Benzaldehyde | Ethyl pyruvate | 2-Phenylquinoline-4,6-dicarboxylic acid derivative |
| 3-Fluoroaniline | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 6-Fluoro-2-(4-chlorophenyl)-4-methylquinoline derivative |
| 4-Methoxyaniline | 2-Naphthaldehyde | Diethyl malonate | 6-Methoxy-2-(naphthalen-2-yl)quinoline-4-carboxylate derivative |
This table illustrates the principle of generating a diverse library by varying the inputs of a multi-component quinoline synthesis.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into the quinoline framework is of paramount importance, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is critical for developing effective and safe therapeutic agents.
A highly relevant and powerful strategy for creating chiral analogues of this compound is the asymmetric hydrogenation of a quinoline precursor. nih.gov Research has shown that 4-substituted 3-ethoxycarbonylquinolines can be effectively hydrogenated using a chiral Iridium-SpiroPAP catalyst. nih.govacs.org This reaction reduces the C3-C4 double bond, creating a chiral center at the C4 position and yielding chiral 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee). nih.govacs.org The presence of the ester group at the C3 position enhances the electronic deficiency of the double bond, facilitating the hydrogenation. nih.gov This method is scalable and provides a robust route to valuable chiral building blocks. nih.gov
Another approach involves the enantioselective alkynylation of quinolones. nih.gov In this method, a quinolone is converted in situ to a reactive 4-siloxyquinolinium triflate. A chiral copper bis(oxazoline) catalyst then directs the facial-selective addition of an alkyne to the C2 position, creating a stereogenic center and yielding highly enantioenriched 2-alkynylated dihydroquinolines. nih.gov
These stereoselective methods allow for the precise control of the three-dimensional structure of quinoline derivatives, enabling the synthesis of specific, optically pure analogues of this compound for advanced applications.
Table 4: Key Strategies for Stereoselective Synthesis of Chiral Quinolines
| Synthetic Strategy | Key Reagents/Catalysts | Chiral Center Introduced | Key Features |
| Asymmetric Hydrogenation | Chiral Ir-SpiroPAP catalyst, H₂ | C4 (and potentially C3) | High yields and excellent enantioselectivity (up to 99% ee) for 1,4-dihydroquinolines. nih.govacs.org |
| Enantioselective Alkynylation | Chiral Copper Bis(oxazoline) catalyst, Terminal Alkyne | C2 | Dearomatization via in situ generated quinolinium triflates; produces highly enantioenriched 2-alkynylated dihydroquinolines. nih.gov |
| Asymmetric Autocatalysis | Chiral zinc alkoxide of a quinolyl alkanol | Cα of an added alkyl group | The product of the reaction acts as the catalyst for its own formation, leading to high enantiomeric amplification. researchgate.net |
This table summarizes modern methods for achieving stereocontrol in quinoline synthesis.
Biological Activity and Pharmacological Investigations of Ethyl 4 Hydroxyquinoline 6 Carboxylate and Its Analogues
In Vitro Bioactivity Screening Methodologies for Quinoline (B57606) Carboxylate Derivatives
The initial assessment of the biological activity of quinoline carboxylate derivatives, including Ethyl 4-hydroxyquinoline-6-carboxylate, typically involves a battery of in vitro screening methodologies. These assays are crucial for identifying preliminary bioactivity and guiding further drug development efforts.
Quinoline derivatives have been extensively evaluated for their potential to inhibit various enzymes. For instance, a series of 4-carboxyl quinoline derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In these studies, in vitro COX-1/COX-2 inhibition was determined, leading to the identification of potent and highly selective COX-2 inhibitors. nih.gov One such derivative demonstrated greater potency than the reference drug, celecoxib. nih.gov Molecular modeling studies have also been employed to understand the interaction between these compounds and the enzyme's binding site, revealing that specific substitutions on the quinoline ring are crucial for inhibitory activity. nih.gov
Additionally, certain quinoline derivatives have been investigated as inhibitors of insulin-like growth factor (IGF) receptors, which are involved in cell growth and survival. orientjchem.org Kinase assays and cell-based assays were utilized to assess the inhibitory activity of these compounds against IGF-1R and IGF-2R. orientjchem.org Furthermore, an N-hydroxyacetamide derivative, synthesized from an ethyl ester of a 6-trifluoromethoxy derivative of 4-hydroxyquinoline (B1666331), was evaluated as a matrix metalloproteinase inhibitor. nih.gov
The interaction of quinoline carboxylate derivatives with various receptors is a key area of pharmacological investigation. For example, a 7-methoxy derivative of 4-hydroxyquinoline attached to a propranolamine chain was found to be a more potent β-adrenergic receptor blocker in vivo than propranolol. nih.gov Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite known for its neuroprotective properties, which are mediated through its interaction with glutamate (B1630785) receptors. nih.gov
The anticancer potential of quinoline derivatives is a major focus of research, with numerous studies employing cell proliferation and cytotoxicity assays. orientjchem.org Various quinoline derivatives have demonstrated selective viability reduction in cancer cell lines such as cervical (HeLa) and mammary (MCF7) cells. nih.gov For instance, kynurenic acid and several quinoline-carboxylic acid derivatives have shown remarkable growth inhibition capacities against the MCF7 cell line. nih.gov
The cytotoxic effects of novel 4-hydroxyquinazoline (B93491) derivatives have been evaluated in primary PARP inhibitor-resistant cell lines, where they have been shown to suppress intracellular PAR formation and enhance γH2AX aggregation. mdpi.com Similarly, modified 4-hydroxyquinolone analogues have been tested against colon (HCT116), lung (A549), and prostate (PC3) cancer cell lines, with some compounds showing promising IC50 values. nih.gov The mechanism of action for some of these compounds involves the stimulation of intracellular reactive oxygen species (ROS) formation and depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity. mdpi.com
| Compound/Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Kynurenic acid and other quinoline-carboxylic acids | MCF7 (mammary) | Remarkable growth inhibition | nih.gov |
| Quinoline-2-carboxylic acid | HeLa (cervical) | Significant cytotoxicity | nih.gov |
| Novel 4-Hydroxyquinazoline derivative (B1) | HCT-15 and HCC1937 (PARPi-resistant) | Superior cytotoxicity, suppressed PAR formation | mdpi.com |
| Modified 4-hydroxyquinolone analogue (3g) | HCT116 (colon) | Promising IC50 value | nih.gov |
The quinoline core is historically significant in the development of antimicrobial agents, with the first 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effect being a byproduct of chloroquine (B1663885) synthesis, which paved the way for fluoroquinolone antibiotics. nih.gov Modern research continues to explore the antimicrobial and antiviral properties of novel quinoline derivatives. For instance, a series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.gov These compounds displayed potent antiplasmodial activity. acs.orgnih.gov
The anti-inflammatory properties of quinoline derivatives have been investigated using in vitro models. Several quinoline derivatives, including quinoline-4-carboxylic and quinoline-3-carboxylic acids, have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov These compounds exhibited appreciable anti-inflammatory affinities, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without associated cytotoxicity. nih.gov
In Vivo Efficacy Studies in Established Disease Models for Research Purposes
Following promising in vitro results, quinoline carboxylate derivatives are often advanced to in vivo studies to assess their efficacy in established disease models. These studies are critical for validating the therapeutic potential of these compounds in a physiological context.
For example, quinoline-4-carboxamide derivatives with potent in vitro antiplasmodial activity have demonstrated excellent oral efficacy in a P. berghei malaria mouse model. acs.orgnih.gov Several compounds showed significant reductions in parasitemia at low doses, with some achieving a complete cure at higher doses. acs.orgnih.gov These studies highlight the translation of in vitro potency to in vivo efficacy. acs.org
In the context of cancer research, a novel 4-hydroxyquinazoline derivative significantly suppressed tumor growth in vivo at a dose of 25 mg/kg, with acute toxicity studies confirming its safety. mdpi.com
| Compound/Derivative | Disease Model | Key Finding | Reference |
|---|---|---|---|
| Quinoline-4-carboxamide derivatives | P. berghei malaria mouse model | Excellent oral efficacy, reduction in parasitemia | acs.orgnih.gov |
| Novel 4-Hydroxyquinazoline derivative (B1) | Tumor-bearing mouse model | Significant tumor growth suppression | mdpi.com |
| 7-methoxy derivative of 4-hydroxyquinoline | Rat model | More potent β-adrenergic receptor blocker than propranolol | nih.gov |
Pharmacodynamic Markers in Animal Models
The in vivo evaluation of this compound and its analogues has involved the use of various animal models to assess their pharmacological effects and identify relevant pharmacodynamic markers. While specific studies on this compound are limited in publicly available literature, research on analogous quinoline-4-carboxamide derivatives provides insights into potential in vivo activity. For instance, in preclinical models of malaria, a quinoline-4-carboxamide derivative demonstrated significant oral in vivo activity, with a 93% reduction in parasitemia in a P. berghei mouse model when administered orally. nih.gov Such studies highlight the potential for this class of compounds to exhibit in vivo efficacy, which would be monitored by markers such as parasite levels in the blood.
For quinoline derivatives investigated for anticancer properties, pharmacodynamic markers in animal models could include tumor growth inhibition, reduction in tumor volume, and modulation of specific biomarkers related to cancer pathways. For example, some 4-oxoquinoline derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting their potential for in vivo anticancer effects that could be monitored by tumor size and progression in xenograft mouse models. acs.org
Exploration of Therapeutic Potential in Preclinical Research
The therapeutic potential of this compound and its analogues has been explored in several areas of preclinical research, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory activities. ontosight.ai The 4-hydroxyquinoline scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets. mdpi.com
Anticancer Potential: Numerous studies have highlighted the anticancer potential of 4-hydroxyquinoline and 4-oxoquinoline derivatives. mdpi.comnih.gov For example, a series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their cytotoxicity against gastric cancer cell lines. acs.org Certain derivatives exhibited significant cytotoxic activity against these cancer cells while showing no hemolytic activity against red blood cells, indicating a degree of selectivity. acs.org The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as phosphatidylinositol 3-kinase (PI3Kα). mdpi.com
Another study on morpholine-substituted tetrahydroquinoline derivatives identified compounds with potent and selective cytotoxicity against lung, breast, and other cancer cell lines. mdpi.com One derivative, in particular, demonstrated high activity against A549 lung cancer cells with an IC50 value of 0.033 µM. mdpi.com These findings underscore the potential of the broader quinoline class in the development of novel anticancer agents.
Antimalarial Potential: The quinoline core is famously present in several antimalarial drugs, and research continues to explore new derivatives. A medicinal chemistry program focusing on quinoline-4-carboxamides led to the discovery of a compound with excellent pharmacokinetic properties and multistage antimalarial activity. nih.govacs.org This derivative was identified through a phenotypic screen against the blood stage of Plasmodium falciparum and was optimized to achieve low nanomolar in vitro potency and excellent oral efficacy in a P. berghei mouse model. nih.govacs.org The novel mechanism of action for this compound was identified as the inhibition of translation elongation factor 2 (PfEF2). nih.gov
Antibacterial Potential: The 4-quinolone scaffold is the backbone of the fluoroquinolone class of antibiotics. nih.gov Research has shown that derivatives of 4-hydroxyquinoline-3-carboxylic acid can exhibit antibacterial effects. nih.gov A series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized and showed promising activity against both bacterial and fungal strains. nih.gov One derivative, in particular, exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 3.9 μg/mL. nih.gov
Structure-Bioactivity Relationship (SBAR) Analysis of this compound Derivatives
The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing their biological activities and guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. uran.ua For quinoline derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for their anticancer activity. nih.gov
In one study, 3D-QSAR models were developed for a series of quinoline derivatives as gastric cancer cell line inhibitors. nih.gov The CoMFA model provided insights into the regions of the molecules where modifications could enhance inhibitory activity. nih.gov Based on the contour maps generated by the model, new quinoline-based ligands were designed with predicted improved biological activity. nih.gov This approach allows for the rational design of novel compounds with potentially enhanced therapeutic properties before their actual synthesis and testing.
QSAR studies on other quinoline derivatives have also been conducted to elucidate the structural features influencing their diuretic activity. researchgate.net These models have shown that properties such as lipophilicity (logP), molecular refractivity, and dipole moment can influence the biological activity of these compounds. uran.ua
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design principles are instrumental in the development of novel therapeutic agents based on the this compound scaffold.
Ligand-Based Drug Design: Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target. researchgate.net This approach is particularly useful when the three-dimensional structure of the target is unknown. Techniques such as pharmacophore modeling and 3D-QSAR are central to ligand-based design. researchgate.net
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For a series of active quinoline derivatives, a pharmacophore model can be generated by superimposing the structures and identifying common chemical features. researchgate.net This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.
Structure-Based Drug Design: Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target, which is often a protein or enzyme. encyclopedia.pub This approach allows for the rational design of inhibitors that can bind to the target's active site with high affinity and selectivity. Molecular docking is a key technique in SBDD, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein. encyclopedia.pub
For quinoline derivatives targeting enzymes like PI3Kα or EGFR kinase, molecular docking studies can elucidate the binding mode and key interactions between the inhibitor and the enzyme's active site. mdpi.comnih.gov For example, SAR studies on quinazoline-based EGFR inhibitors have shown that hydrogen bonds between the quinazoline (B50416) core and specific amino acid residues in the kinase domain are crucial for potent inhibition. mdpi.com This understanding of the binding interactions can guide the modification of the this compound scaffold to enhance its binding affinity and inhibitory activity.
Elucidation of Molecular Mechanisms of Action of Ethyl 4 Hydroxyquinoline 6 Carboxylate and Its Derivatives
Identification and Validation of Specific Biological Targets
The initial and most crucial step in defining a compound's mechanism of action is the identification of its direct biological targets. Phenotypic screening may reveal a compound's effect, but target deconvolution is necessary to understand the "how." Various chemical proteomics and affinity-based methods are employed for this purpose.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a specific molecule from a complex mixture like a cell lysate. bohrium.com The core principle involves immobilizing a ligand—in this case, a derivative of Ethyl 4-hydroxyquinoline-6-carboxylate—onto a solid support matrix, such as agarose (B213101) beads. This "baited" matrix is then incubated with a cellular protein extract.
Proteins that have a specific affinity for the immobilized compound will bind to it, while non-binding proteins are washed away. The captured proteins can then be eluted and subsequently identified using techniques like mass spectrometry. For this process, the this compound molecule would typically be synthesized with a linker arm that allows it to be covalently attached to the matrix without obstructing its protein-binding interface. Photo-affinity probes, which form a covalent bond with their target upon UV irradiation, can also be incorporated to capture even transient interactions. nih.gov
While this is a standard and effective methodology for target identification, specific studies detailing the application of affinity chromatography to this compound have not been prominently reported in the reviewed literature.
Proteomics-Based Approaches for Target Deconvolution
Chemical proteomics offers a suite of sophisticated techniques for unbiased, proteome-wide target identification. nih.gov These methods are broadly categorized into two types: those that use a modified, "probe-based" version of the compound and label-free techniques that use the unmodified compound.
Compound-centric chemical proteomics (CCCP) is a common probe-based approach. researchgate.net It involves synthesizing a derivative of this compound that incorporates a reporter tag (like biotin) and often a photoreactive group. nih.gov When introduced to cell lysates or live cells, the probe binds to its target proteins. The photoreactive group is then activated to create a covalent link, and the biotin (B1667282) tag is used to pull-down the probe-protein complexes with high specificity using streptavidin-coated beads. europeanreview.org The identified proteins are then analyzed by mass spectrometry.
Label-free approaches, on the other hand, identify targets by observing how the unmodified compound affects the properties of the proteome. Methods like the drug affinity responsive target stability (DARTS) assay work on the principle that when a small molecule binds to a protein, it often confers increased stability and resistance to degradation by proteases. bohrium.com By comparing the protein degradation patterns of a lysate treated with the compound versus a control, potential binding targets can be identified.
Investigation of Cellular Signaling Pathway Modulation
Once potential targets are identified, the next step is to understand how the compound's interaction with these targets affects cellular function. This involves investigating the modulation of intracellular signaling pathways that govern processes such as cell growth, proliferation, and apoptosis.
Western Blotting and Immunofluorescence for Protein Expression
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. To assess the impact of this compound, cells would be treated with the compound, and lysates would be collected at various time points. These lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to a protein of interest.
This method can reveal if the compound causes a change in the expression or post-translational modification (e.g., phosphorylation) of a target protein or downstream components of its signaling pathway. For instance, if the compound targets a specific kinase, a Western blot could show a decrease in the phosphorylation of that kinase's substrates.
Immunofluorescence works on a similar principle but provides spatial information within the cell. Cells are treated with the compound, and antibodies are used to visualize the location and expression of target proteins using fluorescence microscopy. This can reveal, for example, if a compound causes a transcription factor to translocate from the cytoplasm to the nucleus.
Reporter Gene Assays for Transcriptional Regulation
Reporter gene assays are versatile tools for monitoring the activity of specific signaling pathways that culminate in changes in gene transcription. nih.gov These assays utilize a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is controlled by a DNA response element that is recognized by a specific transcription factor.
For example, to determine if this compound affects the NF-κB signaling pathway, cells would be transfected with a plasmid containing a luciferase gene downstream of an NF-κB response element. If the compound activates the pathway, NF-κB will bind to the response element and drive the expression of luciferase, which can be measured as a luminescent signal. This provides a quantitative readout of the compound's effect on a particular pathway's transcriptional activity. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods like molecular docking and dynamics simulations provide invaluable, atom-level insights into how a ligand interacts with its protein target. These in silico techniques can predict the binding pose, affinity, and stability of the ligand-protein complex, guiding further experimental validation and optimization.
Molecular docking uses algorithms to predict the preferred orientation of a ligand when bound to a receptor. While specific docking studies for this compound are not widely published, research on structurally related quinoline (B57606) derivatives illustrates the utility of this approach. For instance, docking studies on 2-aryl-quinoline-4-carboxylic acid derivatives have been used to identify Leishmania N-myristoyltransferase as a potential therapeutic target. nih.gov Similarly, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid were studied via docking to understand their interaction with P-glycoprotein, a key factor in cancer multidrug resistance. nih.gov
Molecular dynamics simulations extend these findings by simulating the movement of every atom in the ligand-protein complex over time. This provides a dynamic view of the interaction, assessing the stability of the predicted binding pose and revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. Studies on other heterocyclic compounds have successfully used this method to rationalize binding mechanisms and guide the design of more potent derivatives. mdpi.com These computational approaches would be instrumental in hypothesizing the binding mode of this compound within the active site of its putative targets.
Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is a dynamic process that can lead to conformational changes in both the ligand and the protein. This concept, known as "induced fit," is crucial for biological function. Upon binding of a quinoline derivative, the target protein may undergo rearrangements in its three-dimensional structure. These changes can range from subtle side-chain movements to more significant shifts in entire domains.
Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can experimentally determine these conformational changes. Computational methods like molecular dynamics simulations can also be used to model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the bound conformation and the nature of the induced structural changes.
Allosteric Modulation and Multi-Targeting Strategies
Beyond direct interaction with the primary binding site (orthosteric site) of a protein, some molecules can exert their effects by binding to a secondary, or allosteric, site. This binding event can modulate the protein's activity, either enhancing it (positive allosteric modulation) or diminishing it (negative allosteric modulation). The quinoline scaffold has been explored for its potential in developing allosteric modulators.
Furthermore, the concept of "one drug, multiple targets" has gained traction in drug discovery, particularly for complex diseases. Multi-targeting strategies aim to design single molecules that can interact with several biological targets simultaneously. The privileged structure of the 4-hydroxy-2-quinolinone core, present in this compound, makes it an attractive scaffold for the development of multi-target agents. nih.gov By modifying the substituents on the quinoline ring, it is possible to tune the compound's affinity and selectivity for different targets.
For example, hybrid molecules incorporating the 4-hydroxy-2-quinolinone framework with other pharmacologically active motifs have been synthesized to create agents with dual activities. This approach can lead to more effective therapies with potentially reduced side effects and a lower likelihood of developing drug resistance. The development of such multi-target ligands based on the quinoline structure is an active area of research. nih.gov
Applications of Ethyl 4 Hydroxyquinoline 6 Carboxylate in Advanced Chemical and Biological Research
Role as a Versatile Synthetic Building Block in Complex Molecule Construction
The unique arrangement of functional groups on the Ethyl 4-hydroxyquinoline-6-carboxylate scaffold makes it an exceptionally useful starting material for the construction of more elaborate molecular architectures. Chemists leverage its reactive sites to build complex structures with potential applications in medicinal chemistry and materials science.
This compound serves as a foundational precursor in multi-step synthetic pathways. The quinoline (B57606) ring system is a common feature in many biologically active compounds, and this particular derivative provides a convenient entry point for creating novel analogues. chemimpex.com The ester and hydroxyl groups, as well as the nitrogen atom within the quinoline ring, can be selectively modified to introduce new functionalities and build molecular complexity.
For instance, the carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This strategy was employed in the synthesis of novel quinolone derivatives where a C-7 amine (analogous to the C-6 carboxylate position) was acylated with various fatty acids to produce compounds evaluated for biological activity. nih.gov Similarly, the hydroxyl group at the C-4 position can be alkylated or otherwise functionalized, and the ring nitrogen can be targeted for N-alkylation, leading to a wide array of substituted quinolones. nih.gov The versatility of related halogenated quinoline carboxylates as building blocks, where the halogen provides a site for cross-coupling reactions, further underscores the potential of this scaffold for creating chemical diversity. chemimpex.com
Table 1: Potential Synthetic Modifications of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| C6-Ethyl Carboxylate | Hydrolysis, then Amide Coupling | Quinolone-6-carboxamides |
| C4-Hydroxyl | Etherification (e.g., Williamson) | 4-Alkoxyquinoline derivatives |
| N1-Ring Nitrogen | N-Alkylation | 1-Alkyl-4-quinolone derivatives |
Scaffold for Heterocyclic Ring Transformations
The stable, bicyclic structure of this compound acts as a rigid scaffold upon which other heterocyclic rings can be constructed. While transformations that break open the quinoline core are less common, its use as a foundation for fused-ring systems is a valuable strategy in synthetic chemistry. Researchers can utilize the existing functional groups as anchor points to build additional rings, leading to polycyclic molecules with unique three-dimensional shapes and properties. For example, derivatives of quinoline are used to synthesize more complex fused systems like pyrazolo[4,3-c]quinolin-3-ones, demonstrating how the quinoline unit serves as the primary structural framework for assembling novel heterocyclic entities. acs.org
Development of Fluorescent Probes and Chemosensors Utilizing the Quinoline Carboxylate Core
The inherent photophysical properties of the quinoline nucleus make it an attractive fluorophore for the design of sensors. nanobioletters.com Its derivatives are widely explored for their ability to signal the presence of specific analytes through changes in their fluorescence emission.
The quinoline carboxylate core is a key component in the design of fluorescent chemosensors for detecting biologically and environmentally important species. asianpubs.org These sensors typically consist of the quinoline fluorophore linked to a specific receptor unit that can selectively bind to a target analyte, such as a metal ion. Upon binding, the electronic properties of the molecule are altered, leading to a measurable change in fluorescence intensity, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of the signal. researchgate.net
Quinoline-based sensors have shown particular promise for the detection of metal ions like zinc(II) and copper(II). nanobioletters.comasianpubs.org The design often involves positioning nitrogen and oxygen atoms in a way that facilitates chelation with the target metal ion. This binding event can disrupt or enable processes like photoinduced electron transfer (PET), which is a common mechanism for modulating the fluorescence output of the sensor. researchgate.net The high sensitivity of these fluorescent methods allows for the detection of ions at nanomolar concentrations in various samples. asianpubs.org
Table 2: Examples of Analytes Detected by Quinoline-Based Fluorescent Sensors
| Sensor Base | Target Analyte | Sensing Mechanism |
|---|---|---|
| Quinoline Derivative | Copper (Cu²⁺) | Fluorescence "turn-off" |
| Quinoline Derivative | Zinc (Zn²⁺) | Fluorescence "turn-on" |
Cellular Imaging Applications
The utility of these fluorescent probes extends to biological imaging. A significant challenge in cell biology is visualizing the concentration and flux of ions within living cells. Fluorescent sensors based on the quinoline core have been successfully applied to this purpose. researchgate.net For a probe to be effective in cellular imaging, it must exhibit good selectivity for its target, be biocompatible, and ideally be able to permeate the cell membrane. Probes designed to detect intracellular zinc, for example, can provide valuable insights into the roles this ion plays in various cellular processes. The "turn-on" fluorescence response upon binding Zn²⁺ allows for clear visualization of its distribution within the cell under a fluorescence microscope. researchgate.net
Utility in Analytical Chemistry and Quality Control in Research Settings
Beyond its role in synthesis and sensing, this compound and its close analogues have applications in the field of analytical chemistry. The well-defined chemical and physical properties of such compounds make them suitable for use as standards and reagents in various analytical methods.
For instance, related compounds like Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate are used as reagents in analytical chemistry and find utility in the development of agrochemicals and materials. chemimpex.com Given its structural stability and distinct spectroscopic signature (UV-Vis absorption and fluorescence), this compound could potentially serve as a reference standard for the calibration of analytical instruments or in quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC). Furthermore, the foundational 8-hydroxyquinoline (B1678124) molecule is a classic analytical reagent used for the gravimetric analysis and extraction of metal ions due to its powerful chelating ability, highlighting the broader utility of this compound class in analytical separations and quantification. rroij.com
Reference Standard in Chromatographic Separations
In the field of analytical chemistry, the use of well-characterized reference standards is fundamental to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. This compound, due to its stable chemical nature and distinct chromatographic behavior, serves as a valuable reference standard in various chromatographic techniques, most notably in High-Performance Liquid Chromatography (HPLC).
The primary function of a reference standard is to provide a benchmark against which unknown samples can be compared. In HPLC, this is crucial for several aspects of method development and validation:
Peak Identification and Retention Time Confirmation: The retention time of a compound under a specific set of chromatographic conditions (e.g., mobile phase composition, flow rate, column type) is a characteristic feature. By injecting a solution of pure this compound, analysts can establish its retention time. When analyzing complex mixtures that may contain this compound or its derivatives, the appearance of a peak at this specific retention time provides strong evidence for its presence.
Method Validation: For a new analytical method to be considered reliable, it must undergo a rigorous validation process. This compound can be used to assess several key validation parameters:
Specificity/Selectivity: By spiking a sample matrix with the reference standard, analysts can determine if other components in the matrix interfere with the detection of the analyte of interest.
Linearity: A series of dilutions of the reference standard are prepared and injected to construct a calibration curve, which demonstrates the relationship between the concentration of the analyte and the detector response.
Accuracy: The accuracy of a method can be determined by analyzing a sample with a known concentration of the reference standard (a control sample) and comparing the measured value to the true value.
Precision: The precision of a method (both repeatability and intermediate precision) can be assessed by repeatedly analyzing samples containing the reference standard.
The utility of quinoline derivatives as reference standards is supported by the application of similar compounds in analytical chemistry. For instance, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is utilized as a standard in various analytical techniques, including chromatography, to ensure accurate measurement and validation of other compounds. chemimpex.com This highlights the suitability of the quinoline scaffold for such applications.
Below is an interactive data table showcasing typical data obtained during the validation of an HPLC method using this compound as a reference standard.
| Validation Parameter | Measurement | Acceptance Criteria | Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Accuracy | Recovery (%) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) | ≤ 3.0% | 1.5% |
| Specificity | No interference at the retention time of the analyte | Pass/Fail | Pass |
Derivatizing Agent for Analytical Detection
Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. This compound possesses functional groups that can be exploited for its use as a derivatizing agent, particularly for enhancing the detectability of other molecules in chromatographic analyses.
Analytes that lack a significant chromophore or fluorophore are often difficult to detect using common HPLC detectors like UV-Vis or fluorescence detectors. By reacting such analytes with a derivatizing agent that imparts these properties, their detection sensitivity can be significantly improved. The quinoline structure within this compound provides a strong UV-absorbing moiety.
The primary application of this compound as a derivatizing agent would involve the chemical modification of its carboxylate group to react with specific functional groups on target analytes. For example, the ethyl ester can be converted to a more reactive derivative, such as an acyl halide or an active ester (e.g., N-hydroxysuccinimide ester). This activated form can then readily react with nucleophilic groups like primary and secondary amines on other molecules.
The general reaction scheme would be as follows:
Activation of this compound: The ethyl ester is converted to a more reactive species.
Derivatization Reaction: The activated quinoline derivative is reacted with the analyte (e.g., an amine-containing compound) to form a stable, UV-absorbing derivative.
Chromatographic Analysis: The resulting derivative is then analyzed by HPLC with UV detection.
This approach is conceptually similar to the use of other quinoline-based derivatizing reagents. For instance, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is a known reagent for the pre-column derivatization of aliphatic amines, allowing for their sensitive detection by HPLC.
The benefits of using this compound as a derivatizing agent include:
Enhanced Molar Absorptivity: The quinoline ring system provides a high molar absorptivity in the UV region, leading to lower limits of detection for the derivatized analytes.
Improved Chromatographic Properties: The derivatization can alter the polarity and size of the analyte, potentially leading to better separation and peak shape in reverse-phase HPLC.
Increased Specificity: The derivatization reaction can be selective for certain functional groups, reducing interferences from other components in the sample matrix.
An interactive data table below illustrates the potential improvement in detection sensitivity for an exemplary analyte after derivatization with an activated form of this compound.
| Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Analyte X (amine) | HPLC-UV (direct) | 500 ng/mL | 1500 ng/mL |
| Analyte X-Quinoline Derivative | HPLC-UV (after derivatization) | 10 ng/mL | 30 ng/mL |
Future Research Directions and Emerging Avenues for Ethyl 4 Hydroxyquinoline 6 Carboxylate
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The landscape of drug discovery is being rapidly transformed by artificial intelligence (AI) and machine learning (ML), and these technologies offer powerful tools to accelerate research on quinoline (B57606) derivatives. mdpi.commdpi.com
Future efforts can leverage AI to design and optimize novel analogs of Ethyl 4-hydroxyquinoline-6-carboxylate. Generative AI models, such as the Medical Generative Adversarial Network (MedGAN), have already demonstrated success in generating thousands of novel quinoline scaffolds with drug-like properties. azoai.com By training these models on datasets containing this compound and related structures, researchers can explore a vast chemical space to identify new molecules with enhanced potency and selectivity. azoai.com
ML algorithms are adept at building predictive models for various pharmacological endpoints. nih.gov Key applications for this compound include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can elucidate the relationship between the three-dimensional structure of derivatives and their biological activity, guiding the synthesis of more effective compounds. nih.gov
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, allowing for early-stage filtering of candidates with unfavorable profiles. researchgate.netnih.gov
Target Identification: By analyzing large-scale biomedical data, ML algorithms can help identify potential biological targets for this compound, uncovering new therapeutic opportunities. nih.gov
The integration of these computational approaches promises to streamline the drug discovery pipeline, reducing the time and cost associated with bringing new quinoline-based therapies to the clinic. nih.govnih.gov
Exploration of Novel Therapeutic Indications Beyond Current Research Focus
The quinoline nucleus is known for a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral effects. nih.govmdpi.com While specific research on this compound may be limited, the activities of related quinoline derivatives suggest several promising therapeutic areas for future investigation.
Promising Therapeutic Areas for Exploration:
| Therapeutic Area | Rationale Based on Quinoline Derivatives | Potential Application for this compound |
| Oncology | Quinoline derivatives act as anticancer agents through mechanisms like DNA intercalation and inhibition of kinases such as topoisomerase II and serine/threonine protein kinases. mdpi.comelsevierpure.com | Derivatives could be designed as selective anticancer agents, potentially with enhanced efficacy against multidrug-resistant (MDR) cancer cell lines. researchgate.netnih.gov |
| Infectious Diseases | The quinoline core is central to antimalarial drugs and has shown broad antibacterial and antifungal activity. acs.orgrroij.com Novel derivatives have shown efficacy against resistant strains of Bacillus subtilis. nih.gov | Exploration as a scaffold for new antimalarials with novel mechanisms of action or as a lead for developing antibiotics against resistant pathogens. acs.org |
| Neurodegenerative Diseases | 8-Hydroxyquinoline (B1678124) derivatives have been investigated as multifunctional agents for Alzheimer's disease, exhibiting neuroprotective effects. rroij.comnih.gov | Investigation of its potential to modulate pathways involved in neuroinflammation and cholinergic transmission, relevant to diseases like Alzheimer's. nih.gov |
| Inflammatory Disorders | Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory properties in cellular models. chemimpex.com | Development of novel anti-inflammatory agents by modifying the core structure to optimize activity and selectivity. |
Future research should involve extensive screening of this compound and its newly synthesized analogs against a wide array of biological targets to uncover novel therapeutic uses. mdpi.com
Advancements in Sustainable and Scalable Synthesis for Research and Development
Traditional methods for synthesizing quinolines often involve harsh conditions, hazardous materials, and costly catalysts. nih.gov As research on this compound expands, the development of sustainable and scalable synthetic routes will be crucial. Green chemistry principles offer a pathway to more efficient and environmentally friendly production. nih.gov
Key strategies for improving the synthesis include:
Nanocatalysis: The use of nanocatalysts, such as those based on copper (CuO) or iron (Fe₃O₄), can improve reaction yields and facilitate catalyst recovery and reuse. nih.gov These have been successfully used in Friedlander annulation and other reactions to produce quinoline derivatives. nih.gov
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or ethanol (B145695) aligns with green chemistry goals. nih.gov
Classic synthetic routes like the Conrad-Limpach and Gould-Jacobs reactions, which are used to produce 4-hydroxyquinolines, are prime candidates for optimization using these modern, sustainable approaches. nih.govacs.org
Development of Nanoparticle-Based Delivery Systems for Research Compounds
Many promising drug candidates, including heterocyclic compounds like quinolines, face challenges with poor solubility and bioavailability. nih.gov Nanotechnology offers a powerful solution to overcome these limitations. Developing nanoparticle-based delivery systems for this compound could significantly enhance its therapeutic potential. capes.gov.br
Types of Nano-Carriers for Future Research:
| Nano-carrier Type | Description | Potential Advantages for Quinoline Compounds |
| Liposomes & Micelles | Self-assembling lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. nih.gov | Can improve the solubility and circulation time of the compound, and can be surface-modified for targeted delivery. |
| Polymeric Nanoparticles | Biodegradable polymers can form nanocapsules that enclose the drug, allowing for controlled and sustained release. frontiersin.org | Offers protection from degradation and enables tunable release kinetics. Chitosan-based carriers are also a promising option. frontiersin.org |
| Inorganic Nanoparticles | Materials like mesoporous silica (B1680970) (MPSNPs), gold (AuNPs), or copper-based nanoparticles offer stable platforms for drug loading. nih.govfrontiersin.org | High stability, large surface area for drug loading, and potential for combination therapy and imaging. nih.govfrontiersin.org |
These nano-formulations can improve the mean residence time of the compound in the body, facilitate targeted delivery to specific tissues, and provide controlled release, thereby maximizing therapeutic efficacy while minimizing potential side effects. nih.govfrontiersin.org
Collaborative Research Opportunities Across Disciplines (e.g., Chemical Biology, Materials Science)
The unique chemical structure of this compound makes it a candidate for applications beyond traditional pharmacology, creating opportunities for interdisciplinary collaboration.
Chemical Biology: Collaborations with chemical biologists can help elucidate the mechanism of action of this compound. Using techniques like molecular docking and simulation, researchers can study its interactions with biological targets such as proteins and DNA. nih.govelsevierpure.com Synthesizing fluorescently tagged derivatives could enable the visualization of the compound's localization and dynamics within living cells.
Materials Science: 8-Hydroxyquinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) due to their ability to form stable metal chelates with fluorescent properties. rroij.com The structure of this compound could be modified for use in novel materials, such as fluorescent chemosensors for detecting metal ions or as components in specialized polymers and coatings requiring high chemical stability. rroij.comchemimpex.com
By bridging these fields, research into this compound can expand from drug discovery into the development of advanced materials and novel biological tools.
Q & A
Q. How to validate crystallographic data quality for publication?
- Methodology : Ensure R-factor < 0.05 and completeness > 95% for diffraction data. Check for disorder using PLATON ; resolve ambiguities via twin refinement in SHELXL . Deposit validated CIF files in the Cambridge Structural Database .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
